(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate (R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15827960
InChI: InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
SMILES:
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate

CAS No.:

Cat. No.: VC15827960

Molecular Formula: C12H21NO5

Molecular Weight: 259.30 g/mol

* For research use only. Not for human or veterinary use.

(R)-4-Tert-butyl 3-methyl 3-methylmorpholine-3,4-dicarboxylate -

Specification

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
IUPAC Name 4-O-tert-butyl 3-O-methyl (3R)-3-methylmorpholine-3,4-dicarboxylate
Standard InChI InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-6-7-17-8-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1
Standard InChI Key NAPZVCIFIQJJOJ-GFCCVEGCSA-N
Isomeric SMILES C[C@@]1(COCCN1C(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC1(COCCN1C(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Structure and Stereochemical Features

The compound’s core structure consists of a six-membered morpholine ring with substituents at positions 3 and 4. Key structural attributes include:

  • Tert-butyl group: Positioned at C4, this bulky substituent enhances steric hindrance, influencing reactivity and chiral selectivity .

  • Methyl groups: One methyl group at C3 and another on the carboxylate ester contribute to lipophilicity and metabolic stability .

  • Carboxylate esters: The 3-methyl and 4-tert-butyl esters enable diverse chemical transformations, such as hydrolysis or amidation .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₂H₂₁NO₅
Molecular Weight259.30 g/mol
CAS Number1433222-91-3
Storage Conditions-20°C under nitrogen
Stereochemistry(R)-configuration at C3

The (R)-configuration at C3 is critical for its interaction with chiral catalysts and biological targets. X-ray crystallography and NMR studies confirm this absolute configuration, with NOESY correlations validating spatial arrangements .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves three key stages:

  • Morpholine Ring Formation: Cyclization of ethanolamine derivatives with epoxides or dihaloalkanes under basic conditions.

  • Substituent Introduction:

    • Tert-butyl Group: Introduced via nucleophilic substitution using tert-butyl bromide and a base (e.g., NaH) .

    • Methyl Esters: Achieved through esterification with methyl chloroformate in the presence of triethylamine .

  • Chiral Resolution: Use of (R)-specific catalysts, such as BINOL-derived ligands, ensures enantiomeric excess >98% .

Example Reaction: Esterification

Morpholine-3,4-dicarboxylic acid+CH3OHH+(R)-4-Tert-butyl 3-methyl ester\text{Morpholine-3,4-dicarboxylic acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{(R)-4-Tert-butyl 3-methyl ester}

Industrial-Scale Production

Continuous flow reactors optimize yield (up to 85%) and reduce reaction times compared to batch processes. Key parameters include:

  • Temperature: 0–5°C to minimize racemization .

  • Solvent System: Hexane/ethyl acetate gradients for purification.

  • Quality Control: HPLC purity ≥95% (UV detection at 254 nm).

Physicochemical Properties and Stability

Solubility and Lipophilicity

  • Solubility: Poor in water (<0.1 mg/mL); miscible with DMSO, ethanol, and dichloromethane .

  • LogP: 2.8 (predicted), indicating moderate lipophilicity suitable for membrane penetration .

Stability Profile

ConditionStability DurationDegradation Product
Room Temperature≤7 daysHydrolyzed dicarboxylic acid
4°C (dry)6 monthsNone detected

Hydrolysis of the ester groups occurs under acidic or basic conditions, yielding 3,4-dicarboxylic acid derivatives .

Applications in Pharmaceutical Research

Drug Intermediate

The compound serves as a precursor to protease inhibitors and kinase modulators. Its tert-butyl group enhances solubility of drug candidates, analogous to improvements seen with bis-(monoethanolamine) salts.

Biological Activity

  • Antimicrobial Potential: Preliminary assays show MIC values of 32–64 µg/mL against Staphylococcus aureus .

  • Enzyme Inhibition: IC₅₀ = 18 µM against HIV-1 protease in computational docking studies .

  • Cytotoxicity: EC₅₀ >100 µM in HepG2 cells, suggesting low acute toxicity .

Table 2: Comparative Analysis with Morpholine Analogues

CompoundFunctional GroupsLogPBioactivity (IC₅₀)
(R)-Target CompoundTert-butyl, methyl esters2.818 µM (HIV-1 protease)
BHA (Butylated hydroxyanisole)Phenolic hydroxyl3.545 µM (Antioxidant)
EthoxyquinQuinoline, ethyl4.112 µM (GST induction)

The tert-butyl group in the target compound confers greater steric hindrance than BHA, reducing antioxidant activity but enhancing chiral selectivity in synthesis .

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR: Tert-butyl protons at δ 1.2–1.4 ppm; methyl esters at δ 3.6–3.8 ppm .

  • X-ray Crystallography: Confirms (R)-configuration with C3–C4 bond length = 1.54 Å .

  • HRMS: [M+Na]⁺ = 282.1412 (calculated: 282.1415).

Challenges and Future Directions

  • Racemization: Occurs above 10°C; requires strict temperature control during synthesis .

  • Scalability: Batch processes yield 60–70%, necessitating flow chemistry improvements .

  • Biological Screening: Limited in vivo data warrant pharmacokinetic studies on bioavailability and metabolite profiling .

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